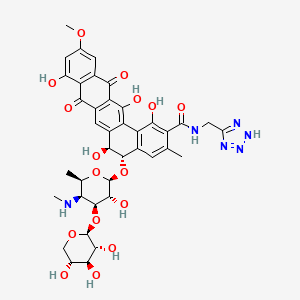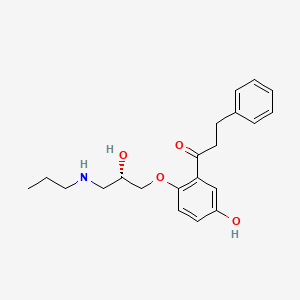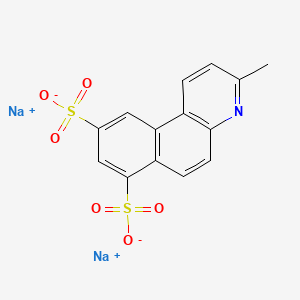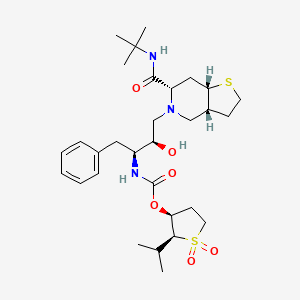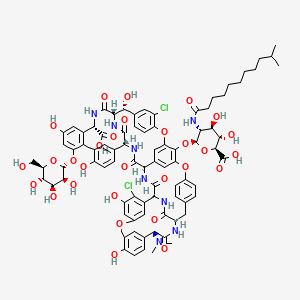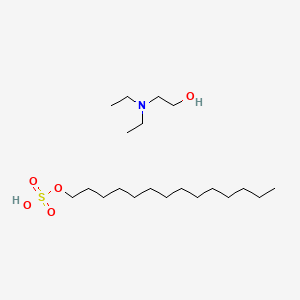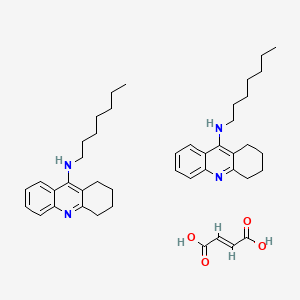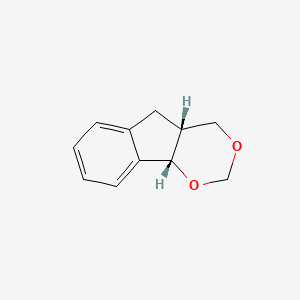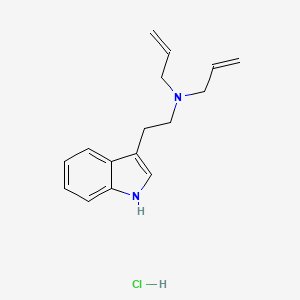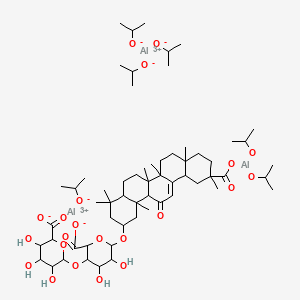
Tri(diisopropoxy)aluminum salt of beta-glycyrrhizic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tri(diisopropoxy)aluminum salt of beta-glycyrrhizic acid is a complex compound derived from the combination of tri(diisopropoxy)aluminum and beta-glycyrrhizic acidThis compound is known for its diverse pharmacological properties, including anti-inflammatory, antiviral, and hepatoprotective effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tri(diisopropoxy)aluminum salt of beta-glycyrrhizic acid involves the reaction of beta-glycyrrhizic acid with tri(diisopropoxy)aluminum under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C. The reaction mixture is stirred for several hours to ensure complete formation of the salt .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Tri(diisopropoxy)aluminum salt of beta-glycyrrhizic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit enhanced biological activities.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new analogs.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .
Major Products Formed
The major products formed from these reactions include various glycyrrhizic acid derivatives, which may have different pharmacological properties. For example, oxidation can lead to the formation of glycyrrhetinic acid, a compound with potent anti-inflammatory effects .
Wissenschaftliche Forschungsanwendungen
Tri(diisopropoxy)aluminum salt of beta-glycyrrhizic acid has numerous scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various glycyrrhizic acid derivatives.
Biology: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It is investigated for its potential in treating inflammatory diseases, viral infections, and liver disorders.
Industry: The compound is used in the formulation of pharmaceuticals and nutraceuticals
Wirkmechanismus
The mechanism of action of tri(diisopropoxy)aluminum salt of beta-glycyrrhizic acid involves its interaction with various molecular targets and pathways. The compound exerts its effects by modulating the activity of enzymes and receptors involved in inflammatory and immune responses. For example, it inhibits the translocation of nuclear factor-kappa B (NF-κB) and suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycyrrhizic acid: The parent compound, known for its anti-inflammatory and antiviral properties.
Glycyrrhetinic acid: A derivative of glycyrrhizic acid with enhanced anti-inflammatory effects.
Ammonium glycyrrhizinate: Another salt form of glycyrrhizic acid used in various therapeutic applications.
Uniqueness
Tri(diisopropoxy)aluminum salt of beta-glycyrrhizic acid is unique due to its combination of aluminum and glycyrrhizic acid, which may result in distinct pharmacological properties. The presence of aluminum can enhance the stability and bioavailability of the compound, making it a promising candidate for further research and development .
Eigenschaften
CAS-Nummer |
134771-73-6 |
|---|---|
Molekularformel |
C60H101Al3O22 |
Molekulargewicht |
1255.4 g/mol |
IUPAC-Name |
dialuminum;6-[2-carboxylato-6-[[11-di(propan-2-yloxy)alumanyloxycarbonyl-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-2-yl]oxy]-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate;propan-2-olate |
InChI |
InChI=1S/C42H62O16.6C3H7O.3Al/c1-37(2)15-18(55-34-27(48)25(46)28(30(58-34)33(51)52)56-35-26(47)23(44)24(45)29(57-35)32(49)50)16-40(5)22(37)8-9-42(7)31(40)21(43)14-19-20-17-39(4,36(53)54)11-10-38(20,3)12-13-41(19,42)6;6*1-3(2)4;;;/h14,18,20,22-31,34-35,44-48H,8-13,15-17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);6*3H,1-2H3;;;/q;6*-1;3*+3/p-3 |
InChI-Schlüssel |
AXFSDBDRZPAKJZ-UHFFFAOYSA-K |
Kanonische SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)O[Al](OC(C)C)OC(=O)C1(CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CC(CC5(C)C)OC6C(C(C(C(O6)C(=O)[O-])OC7C(C(C(C(O7)C(=O)[O-])O)O)O)O)O)C)C)C2C1)C)C)C.[Al+3].[Al+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(1H-imidazol-5-yl)propyl N-[(2S)-3,3-dimethylbutan-2-yl]carbamate](/img/structure/B12763583.png)

